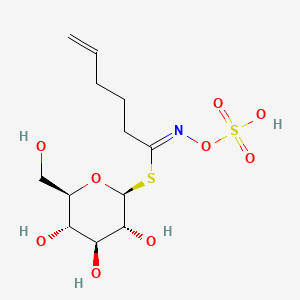

Glucobrassicanapin

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C12H21NO9S2 |

|---|---|

分子量 |

387.4 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate |

InChI |

InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |

InChIキー |

XMJFVIGTHMOGNZ-AHMUMSBHSA-N |

SMILES |

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

異性体SMILES |

C=CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Glucobrassicanapin: A Technical Guide to its Discovery, Isolation, and Analysis in Brassica Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin is a significant member of the glucosinolate family, a class of sulfur-containing secondary metabolites predominantly found in the Brassicaceae family.[1] These compounds and their hydrolysis products, particularly isothiocyanates, are of considerable interest to the scientific community due to their potential roles in plant defense and their impact on human health, including anticarcinogenic properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from Brassica species, offering detailed experimental protocols and data for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Distribution of this compound in Brassica Species

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. Environmental conditions and cultivation practices can also influence its content.[2] The following table summarizes the quantitative data of this compound found in various Brassica species, as reported in the literature.

| Brassica Species | Cultivar/Variety | Plant Part | This compound Content (µmol/kg DW) | Reference |

| Brassica rapa L. ssp. pekinensis | Chinese Cabbage (60 germplasms) | Leaves | 545.60 to 10,344.70 | [4] |

| Brassica rapa | Turnip Greens (Cultivar 163N7) | Leaves | ~1500 | [5] |

| Brassica rapa | Vegetable Turnip | Leaves | 60,000 (µmol/100g FW) | [6] |

| Brassica napus | - | Leaves | Dominant Glucosinolate | [7] |

| Brassica Germplasm (89 accessions) | Various | - | up to 9803.82 | [8] |

Experimental Protocols

Extraction of this compound

A common method for extracting glucosinolates, including this compound, from Brassica plant material involves the use of boiling methanol to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates upon tissue disruption.[3][9]

Materials:

-

Freeze-dried and powdered Brassica plant material

-

70% (v/v) Methanol

-

Water bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.2 µm)

Protocol:

-

Weigh approximately 100 mg of freeze-dried plant material into a microcentrifuge tube.[10]

-

To inactivate myrosinase, immerse the sample in a boiling water bath for 5 minutes.[3]

-

Add 1.5 mL of boiling 70% methanol to the tube.[9]

-

Incubate the mixture in a water bath at 70°C for 5 minutes with occasional vortexing.[9]

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[9]

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more, combining all supernatants.[9]

-

Filter the combined supernatant through a 0.2 µm syringe filter.[10]

-

The resulting extract contains crude glucosinolates and can be stored at -20°C for further purification and analysis.[3]

Isolation and Purification of this compound

For the isolation of individual glucosinolates like this compound, anion-exchange chromatography is a widely used and effective technique.[11]

Materials:

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Sodium acetate solution (0.5 M)

-

Crude glucosinolate extract

-

Ultrapure water

Protocol:

-

Prepare an anion-exchange column by packing a suitable column with DEAE-Sephadex A-25 resin.

-

Activate the resin by washing it with 0.5 M sodium acetate solution.[9]

-

Equilibrate the column with ultrapure water.

-

Load the crude glucosinolate extract onto the column.

-

Wash the column with ultrapure water to remove neutral and cationic impurities.

-

The bound glucosinolates are then desulfated on-column by adding a purified sulfatase solution and allowing it to react overnight at room temperature.[12]

-

Elute the desulfo-glucosinolates with ultrapure water.[9]

-

The collected fractions can then be analyzed by HPLC to identify and quantify this compound. For preparative isolation of the intact glucosinolate, elution can be performed with a suitable salt solution (e.g., potassium nitrate).[3]

Identification and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the unequivocal identification and precise quantification of this compound.[10]

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., Inertsil ODS-3, 150 mm × 3.0 mm, 3 µm)[10]

-

Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

-

Mobile Phase A: Acetonitrile[10]

-

Mobile Phase B: Water[10]

-

Gradient: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity.[10]

-

Flow Rate: 0.4 mL/min[10]

-

Injection Volume: 5 µL[10]

-

Column Temperature: 40°C[10]

Mass Spectrometry Conditions (example for identification):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MS/MS Analysis: The precursor ion for this compound ([M-H]⁻ at m/z 386.0582) is selected and fragmented to produce characteristic product ions (e.g., m/z 259, 208, 144, and 96.95 for HSO₄⁻).[13]

Quantification: Quantification is typically performed using an external standard curve of a known glucosinolate, such as sinigrin, and applying a relative response factor for this compound.[9][14]

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of this compound

The biological activity of this compound is primarily attributed to its hydrolysis products. This enzymatic reaction is catalyzed by the myrosinase enzyme (a thioglucosidase), which is physically separated from glucosinolates in intact plant tissue.[15][16] Upon tissue damage, such as chewing by an herbivore or food processing, myrosinase comes into contact with this compound, initiating the hydrolysis process.[17]

Caption: Enzymatic breakdown of this compound by myrosinase.

General Experimental Workflow for this compound Analysis

The process of analyzing this compound from Brassica species follows a structured workflow, from sample preparation to data analysis.

References

- 1. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Glucosinolates in the Nutraceutical Potential of Selected Cultivars of Brassica rapa [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]

- 8. Unveiling Glucosinolate Diversity in Brassica Germplasm and In Silico Analysis for Determining Optimal Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biological function of Glucobrassicanapin in plant defense mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species, plays a pivotal role in plant defense against a wide array of herbivores and pathogens. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic hydrolysis upon tissue damage, and the subsequent biological activities of its breakdown products. We will detail the intricate signaling pathways, primarily involving jasmonic acid and salicylic acid, that regulate this compound accumulation in response to biotic threats. Furthermore, this guide presents quantitative data on this compound concentrations in various Brassica tissues, alongside detailed experimental protocols for its extraction and analysis. Visual representations of the biochemical and signaling pathways are provided to facilitate a comprehensive understanding of this crucial plant defense mechanism.

Introduction

Plants have evolved sophisticated chemical defense systems to protect themselves from a multitude of biotic stressors. Among these, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism, particularly characteristic of the Brassicaceae family[1]. Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites that, upon tissue damage, are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates, nitriles, and thiocyanates[1].

This compound (4-pentenyl glucosinolate) is a prominent aliphatic glucosinolate derived from the amino acid methionine. Its hydrolysis products are known to be effective deterrents against generalist herbivores and have inhibitory effects on various microbial pathogens[1]. The concentration and composition of this compound can vary significantly between different Brassica species and even within different tissues of the same plant, and its production is tightly regulated by complex signaling networks in response to environmental cues. Understanding the intricacies of this compound's function is crucial for developing pest-resistant crops and for exploring its potential in pharmaceutical applications.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages: (1) chain elongation of the precursor amino acid, methionine; (2) formation of the core glucosinolate structure; and (3) secondary modifications of the side chain.

Chain Elongation of Methionine

The carbon backbone of this compound is derived from methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene group to the amino acid side chain. This process involves a condensation reaction with acetyl-CoA, followed by isomerization and oxidative decarboxylation, catalyzed by a series of enzymes including methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs)[2]. For this compound, with a five-carbon side chain, methionine undergoes two such elongation cycles to form dihomomethionine.

Core Glucosinolate Structure Formation

Dihomomethionine is then converted into the core glucosinolate structure through a series of reactions catalyzed by several key enzyme families:

-

Cytochrome P450 monooxygenases (CYP79s): Dihomomethionine is first converted to an aldoxime by CYP79F enzymes.

-

Cytochrome P450 monooxygenases (CYP83s): The aldoxime is then oxidized to a thiohydroximic acid by CYP83A1.

-

Glucosyltransferases (UGTs): A glucose molecule is added to the thiohydroximic acid by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74s) to form a desulfoglucosinolate.

-

Sulfotransferases (SOTs): Finally, a sulfate group is added by sulfotransferases (SOT16, SOT17, or SOT18) to produce the final this compound molecule.

Hydrolysis of this compound: The "Mustard Oil Bomb"

In intact plant tissues, this compound and the enzyme myrosinase are physically separated. However, when the tissue is damaged, for instance by herbivore feeding or pathogen invasion, they come into contact, triggering a rapid hydrolysis reaction. Myrosinase cleaves the glucose molecule from this compound, resulting in an unstable aglycone. This aglycone then spontaneously rearranges to form various biologically active compounds, primarily 4-pentenyl isothiocyanate.

The isothiocyanates produced are highly reactive and are the primary agents of defense. They can deter feeding by generalist herbivores and exhibit toxicity towards a range of insects and pathogens.

Signaling Pathways Regulating this compound Accumulation

The accumulation of this compound is not static but is dynamically regulated by a complex network of signaling pathways that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) pathways are the central players in this regulation.

Jasmonic Acid (JA) Signaling

Herbivore attack and tissue wounding are potent inducers of the JA signaling pathway. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) leads to the synthesis of jasmonoyl-isoleucine (JA-Ile), the active form of JA. JA-Ile binds to its receptor, COI1, which leads to the degradation of JAZ repressor proteins. This, in turn, releases transcription factors such as MYC2, MYC3, and MYC4, which activate the expression of glucosinolate biosynthesis genes, including those responsible for this compound production, such as MYB28 and MYB29[3].

Salicylic Acid (SA) Signaling

Infection by biotrophic and hemibiotrophic pathogens typically activates the SA signaling pathway. Pathogen-associated molecular patterns (PAMPs) are recognized by plant receptors, leading to the accumulation of SA. SA then activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which in turn modulates the expression of defense-related genes. The interaction between SA and glucosinolate biosynthesis is complex and can be antagonistic to the JA pathway. However, some studies suggest that SA can also positively influence the accumulation of certain glucosinolates under specific conditions[4][5].

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly depending on the Brassica species, cultivar, plant tissue, and environmental conditions. The following tables summarize representative data from the literature.

| Brassica Species | Tissue | This compound Concentration (µmol/g DW) - Control | This compound Concentration (µmol/g DW) - Herbivore Induced | Reference |

| Brassica napus (Oilseed Rape) | Leaves | ~1.5 | ~2.5 | [6][7] |

| Brassica oleracea var. italica (Broccoli) | Florets | 0.5 - 2.0 | Not specified | [8][9] |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaves | 0.037 - 1.318 | Not specified | [10] |

| Brassica oleracea Cultivar | Tissue | Predominant Glucosinolates | This compound Concentration (µmol/g DW) | Reference |

| Brussels Sprouts | Sprouts | Sinigrin, Gluconapin, Glucobrassicin | Not specified as predominant | [8] |

| Cabbage | Head | Sinigrin, Glucobrassicin | Not specified as predominant | [8] |

| Cauliflower | Curd | Sinigrin, Glucobrassicin | Not specified as predominant | [8] |

| Kale | Leaves | Sinigrin, Glucobrassicin | Not specified as predominant | [8] |

Experimental Protocols

Extraction of Glucosinolates from Brassica Leaves

This protocol describes a common method for extracting intact glucosinolates for subsequent analysis.

Materials:

-

Fresh or freeze-dried Brassica leaf tissue

-

Liquid nitrogen

-

70% (v/v) methanol, pre-heated to 70°C

-

Centrifuge tubes (50 mL)

-

Water bath at 70°C

-

Centrifuge

-

DEAE Sephadex A-25

-

Poly-prep columns

-

Purified sulfatase solution (Helix pomatia)

-

Ultrapure water

Procedure:

-

Weigh approximately 500 mg of freeze-dried leaf tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a 50 mL centrifuge tube containing 10 mL of pre-heated 70% methanol.

-

Vortex the tube vigorously to ensure thorough mixing.

-

Incubate the tube in a 70°C water bath for 20 minutes to inactivate myrosinase activity.

-

Allow the tube to cool to room temperature and then centrifuge at 3000 rpm for 10 minutes.

-

Prepare a DEAE Sephadex A-25 column by adding a slurry of the resin to a poly-prep column and allowing it to settle.

-

Carefully apply 3 mL of the supernatant from the centrifuged sample to the top of the Sephadex column. Allow the extract to flow through the column by gravity.

-

Wash the column with 2 x 1 mL of ultrapure water to remove impurities.

-

To desulfate the glucosinolates, apply 75 µL of purified sulfatase solution to the column and let it react overnight at room temperature.

-

Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.

-

Collect the eluate for HPLC-MS analysis.

Analysis of this compound by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Program:

A typical gradient might be:

-

0-2 min: 5% B

-

2-20 min: 5-95% B (linear gradient)

-

20-25 min: 95% B

-

25-26 min: 95-5% B

-

26-30 min: 5% B

MS Detection:

-

Electrospray ionization (ESI) in negative ion mode.

-

Monitor for the specific m/z of desulfo-glucobrassicanapin.

Quantification:

-

Generate a standard curve using a purified this compound standard.

-

Calculate the concentration in the samples based on the peak area relative to the standard curve.

Conclusion

This compound is a key component of the chemical defense arsenal of Brassica plants. Its biosynthesis from methionine is a well-defined pathway, and its activation through myrosinase-catalyzed hydrolysis upon tissue damage leads to the production of potent defensive compounds. The regulation of this compound accumulation via the jasmonic acid and salicylic acid signaling pathways highlights the plant's ability to mount a tailored defense response to different biotic threats. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating plant-herbivore and plant-pathogen interactions, as well as for those exploring the potential of these natural compounds in agriculture and medicine. Further research into the intricate regulatory networks and the full spectrum of biological activities of this compound and its derivatives will continue to advance our understanding of plant chemical ecology and open new avenues for practical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major signaling pathways modulate Arabidopsis glucosinolate accumulation and response to both phloem-feeding and chewing insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive and herbivore-inducible glucosinolate concentrations in oilseed rape (Brassica napus) leaves are not affected by Bt Cry1Ac insertion but change under elevated atmospheric CO2 and O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Variation of glucosinolates in vegetable crops of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Glucobrassicanapin in Brassicaceae: A Technical Guide to Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassicaceae family. These compounds and their hydrolysis products are significant for their roles in plant defense, human health, and the flavor profiles of many common vegetables. Glucobrassicanapin (GBN), an aliphatic glucosinolate, is one such compound found across various Brassica species. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, detailed experimental protocols for its quantification, and visualizations of relevant biological and experimental pathways.

Natural Occurrence and Distribution of this compound

This compound is a but-3-enyl glucosinolate predominantly found in the vegetative and reproductive tissues of various dicotyledonous plants, especially within the Brassicaceae family[1]. Its concentration and distribution are highly variable, influenced by the plant's species, cultivar, developmental stage, and the specific tissue examined[2].

1.1. Occurrence in Brassicaceae Species

This compound has been identified in numerous economically important Brassica species, including:

-

Brassica napus (Rapeseed, Rutabaga): GBN is a significant glucosinolate in B. napus. In oilseed and leafy crop types of B. napus, this compound can be the main glucosinolate found in the leaves[3]. It is also present in the seeds, though often in lower concentrations relative to other aliphatic glucosinolates like progoitrin and gluconapin[3][4][5].

-

Brassica rapa (Turnip, Chinese Cabbage, Pak Choi): GBN is one of the most abundant glucosinolates in the Brassica rapa group[6]. In Chinese cabbage (B. rapa ssp. pekinensis), GBN content can vary widely, with some germplasms showing high accumulation[7][8]. Turnip leaves, in particular, can be enriched in both gluconapin and this compound[6].

-

Brassica oleracea (Cabbage, Broccoli, Brussels Sprouts): While often dominated by other glucosinolates like sinigrin or glucoraphanin, GBN is also present in various B. oleracea cultivars[9][10]. Its concentration is generally lower in this group compared to B. napus and B. rapa.

1.2. Distribution within Plant Tissues

The concentration of this compound exhibits significant variation between different plant organs.

-

Seeds vs. Leaves: Glucosinolate concentration is generally higher in seeds than in leaves across Brassica species[2][3][4]. However, the profile of individual glucosinolates can differ. In B. napus, while progoitrin is often the main glucosinolate in seeds, this compound can be the predominant one in the leaves of certain varieties[3][4]. A study on B. napus identified GBN as one of the most abundant GSLs in leaves[5].

-

Roots, Shoots, and Sprouts: Studies comparing various tissues have found that seeds typically have the highest total GSL concentrations, while shoots have the lowest[2]. Aliphatic GSLs, including GBN, are generally highest in seeds, followed by sprouts, shoots, and roots[2].

-

Intra-Leaf Distribution: The distribution of GSLs can even vary within a single leaf. In kimchi cabbage, higher GSL content is often observed in the proximal half and white sections of the leaves[11].

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound (GBN) content in various Brassicaceae species and tissues as reported in the cited literature. Direct comparison between studies should be approached with caution due to differences in analytical methods, growing conditions, and cultivars.

Table 1: this compound (GBN) Content in Brassica napus

| Cultivar/Type | Tissue | GBN Content (μmol·g⁻¹ DW) | Reference |

| Leafy Crops | Leaves | 11.08 | [3] |

| Oilseed Crops | Leaves | ~2-10 (approx.) | [3] |

| Forage Crops | Leaves | ~1-5 (approx.) | [3] |

| Root Vegetables | Leaves | ~1-3 (approx.) | [3] |

| Various | Seeds | Present, but not the main GSL | [3][5] |

DW = Dry Weight

Table 2: this compound (GBN) Content in Brassica rapa

| Cultivar/Type | Tissue | GBN Content | Unit | Reference |

| Chinese Cabbage | - | 545.60 - 10,344.70 | μmol·kg⁻¹ DW | [7][8] |

| Vegetable Turnip | Leaves | 60.0 | μmol·100g⁻¹ FW | [6] |

| Various Accessions | - | Abundant | - | [6] |

DW = Dry Weight; FW = Fresh Weight

Table 3: this compound (GBN) Content in Brassica oleracea

| Cultivar/Type | GBN Content (μmol·100g⁻¹ FW) | Reference |

| Broccoli 'Alborada' | 8.4 | [9] |

| Brussels Sprouts | Identified as a major GSL alongside sinigrin, progoitrin, and glucobrassicin | [12] |

FW = Fresh Weight

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a multi-step process involving extraction, purification, and analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The most common methods involve the analysis of desulfated glucosinolates[13][14].

3.1. Sample Preparation

-

Harvesting and Freezing: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until further processing[15].

-

Lyophilization (Freeze-Drying): Freeze-dry the plant material to remove water, which allows for accurate dry weight measurements and improves sample stability.

-

Grinding: Grind the lyophilized tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

3.2. Extraction of Intact Glucosinolates

-

Solvent Preparation: Prepare a solution of 70% methanol in ultrapure water[13][14].

-

Extraction:

-

Weigh approximately 100-500 mg of the dried, powdered plant material into a centrifuge tube[14].

-

Add hot (70-75°C) 70% methanol. The high temperature is crucial for inactivating myrosinase enzymes, which would otherwise hydrolyze the glucosinolates[13][16].

-

Place the tubes in a water bath at 70-75°C for 20 minutes, vortexing occasionally[14][16].

-

-

Centrifugation: After cooling to room temperature, centrifuge the mixture (e.g., at 3000 rpm for 6 minutes) to pellet the solid plant material[14].

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted glucosinolates.

3.3. Purification and Desulfation This step uses anion-exchange chromatography to purify the glucosinolates and an enzymatic reaction to remove the sulfate group, which improves chromatographic separation on reverse-phase columns.

-

Column Preparation: Prepare a small column with an anion-exchange resin such as DEAE-Sephadex A-25[14].

-

Loading: Apply the crude glucosinolate extract (supernatant) to the prepared column. The negatively charged glucosinolates will bind to the positively charged resin.

-

Washing: Wash the column with ultrapure water or a weak buffer (e.g., 20 mM sodium acetate) to remove unbound impurities[13].

-

Desulfation: Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight at room temperature. This enzyme cleaves the sulfate group from the glucosinolates, converting them to their desulfo-analogs[13].

-

Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water[13]. The eluate can then be freeze-dried and reconstituted in a known volume of water for analysis.

3.4. Analytical Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is used[13][14].

-

Column: A C18 reverse-phase column is typically employed for separation (e.g., 2.1 x 50 mm, 3 µm)[14].

-

Mobile Phase: A gradient elution is commonly used with two solvents:

-

Solvent A: Ultrapure water.

-

Solvent B: Acetonitrile or methanol[17].

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds[17].

-

Detection: Desulfoglucosinolates are detected by UV absorbance at 229 nm[14].

-

Quantification: Peaks are identified by comparing their retention times to those of known standards (e.g., desulfo-sinigrin). Quantification is performed by relating the peak area to a calibration curve of the standard, using appropriate response factors for individual glucosinolates where available[17].

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the standard experimental procedure for the extraction and quantification of this compound from plant tissue.

Caption: A flowchart of the key steps for analyzing this compound.

4.2. Glucosinolate-Myrosinase Defense System

Upon tissue damage, such as from herbivore feeding, glucosinolates come into contact with the myrosinase enzyme, initiating a chemical defense cascade. This is a primary signaling pathway for plant defense in Brassicaceae.

Caption: Activation of the glucosinolate defense system upon tissue damage.

Conclusion

This compound is a key aliphatic glucosinolate with a widespread but variable distribution across the Brassicaceae family. Its presence is particularly notable in the leaves of Brassica napus and throughout various tissues of Brassica rapa. Understanding its concentration and distribution is vital for crop breeding programs aimed at modifying flavor or pest resistance, as well as for drug development professionals investigating the health benefits of Brassica-derived compounds. The standardized analytical protocols outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to further explore its biological significance.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hort [journals.ashs.org]

- 4. scispace.com [scispace.com]

- 5. Deciphering the heterogeneous glucosinolates composition in leaves and seeds: strategies for developing Brassica napus genotypes with low seed glucosinolates content but high leaf glucosinolates content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms [mdpi.com]

- 8. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. redalyc.org [redalyc.org]

Chemical structure and properties of Glucobrassicanapin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicanapin, a prominent glucosinolate found in Brassicaceae vegetables, is a molecule of significant interest in the scientific community. Upon enzymatic hydrolysis, it yields 4-pentenyl isothiocyanate, a compound with demonstrated anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an alkenyl glucosinolate characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-pentenyl side chain.[1] Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate[1] |

| Synonyms | 4-Pentenyl glucosinolate, GBN[1] |

| Molecular Formula | C12H21NO9S2[1] |

| CAS Number | 19041-10-2[1] |

| Canonical SMILES | C=CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO[1] |

| InChI | InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1[1] |

| InChIKey | XMJFVIGTHMOGNZ-AHMUMSBHSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its stability, solubility, and behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 387.4 g/mol [1] |

| Exact Mass | 387.06577359 Da[1] |

| Monoisotopic Mass | 387.06577359 Da[1] |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 5[1] |

| Hydrogen Bond Acceptor Count | 11[1] |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 200 Ų[1] |

| Heavy Atom Count | 24 |

| Water Solubility (estimated) | 4.726e+005 mg/L @ 25 °C |

Biological Activity and Mechanism of Action

Intact this compound is biologically inert. Its bioactivity is realized upon its hydrolysis by the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant cells. Upon tissue damage, such as during food preparation or mastication, myrosinase comes into contact with this compound, catalyzing the cleavage of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then rearranges to form 4-pentenyl isothiocyanate (4-PITC). This isothiocyanate is the primary bioactive compound responsible for the observed health benefits.

The biological effects of 4-PITC are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory Activity

4-PITC has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates, including 4-PITC, can inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.[2][3][4]

Antioxidant Activity

The antioxidant effects of 4-PITC are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, inducing their expression.[5][6][7]

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from Brassica species.

Methodology:

-

Extraction: Freeze-dried and powdered plant material is extracted with boiling 70% methanol to inactivate myrosinase and efficiently extract glucosinolates.[8] The mixture is then centrifuged, and the supernatant containing the glucosinolates is collected.[9]

-

Anion-Exchange Chromatography: The crude extract is loaded onto a DEAE-Sephadex A-25 anion-exchange column.[10] The column is washed with water and a sodium acetate buffer to remove impurities.[8]

-

Desulfation and Elution: The glucosinolates are desulfated on-column using a purified sulfatase solution. The resulting desulfoglucosinolates are then eluted with water.[8]

-

Preparative HPLC: The collected eluate is freeze-dried and the residue is redissolved in water for further purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is typically used with a water/acetonitrile gradient.

-

Characterization: The purity and identity of the isolated this compound are confirmed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][12]

Quantitative Analysis by LC-MS

A sensitive and accurate method for the quantification of this compound in plant extracts involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 or C30 column (e.g., 2.1 x 50 mm, 3 µm)[9][13] |

| Mobile Phase | A: Water with 0.1% formic acid or ammonium formate; B: Acetonitrile with 0.1% formic acid[13] |

| Gradient | A linear gradient from low to high organic phase (acetonitrile) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound are used for quantification in multiple reaction monitoring (MRM) mode. |

Conclusion

This compound stands out as a glucosinolate with significant potential for further research and development. Its hydrolysis product, 4-pentenyl isothiocyanate, demonstrates promising anti-inflammatory and antioxidant activities through the modulation of the NF-κB and Nrf2 signaling pathways, respectively. The experimental protocols detailed in this guide provide a solid foundation for the isolation, characterization, and quantification of this important natural product. A deeper understanding of its biological mechanisms and the development of optimized extraction and delivery methods will be crucial for harnessing the full therapeutic potential of this compound for human health.

References

- 1. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. scispace.com [scispace.com]

- 11. Isolation and Purification of Mustard Glucosinolates by Macroporous Anion-Exchange Resin: Process Optimization and Kinetics’ Modelling [mdpi.com]

- 12. Identification of new derivatives of sinigrin and glucotropaeolin produced by the human digestive microflora using 1H NMR spectroscopy analysis of in vitro incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Glucobrassicanapin Hydrolysis Products and Their Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin, a prominent glucosinolate found in cruciferous vegetables of the Brassica genus, is a precursor to a variety of bioactive compounds.[1][2][3][4][5][6][7][8][9][10] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound into several products, primarily isothiocyanates and indoles.[7][11][12][13] These hydrolysis products have garnered significant attention in the scientific community for their potential therapeutic applications, demonstrating a range of biological activities including anticancer, antioxidant, and anti-inflammatory effects.[7][9][11][13][14][15][16] This technical guide provides an in-depth overview of the hydrolysis of this compound, the bioactivity of its key products, and the underlying molecular mechanisms.

This compound Hydrolysis

The enzymatic hydrolysis of this compound by myrosinase is a critical activation step.[7][11][12] This process yields several breakdown products, with the specific compounds formed being dependent on factors such as pH and the presence of specifier proteins. The primary hydrolysis products of this compound include:

-

3-Butenyl isothiocyanate (3-BITC) : An aliphatic isothiocyanate that is a major focus of bioactivity studies.

-

4-Pentenyl isothiocyanate : Another aliphatic isothiocyanate derived from this compound.[14][17][18][19][20][21]

-

2-Hydroxy-3-butenyl isothiocyanate : A hydroxylated form of butenyl isothiocyanate.[22]

-

Indole-3-carbinol (I3C) : Formed from the indolyl glucosinolate glucobrassicin, which is often found alongside this compound.[3][11][13][14][23][24][25][26][27][28] I3C can further dimerize in the acidic environment of the stomach to form 3,3'-diindolylmethane (DIM).[14][23]

Bioactivity of this compound Hydrolysis Products

The hydrolysis products of this compound exhibit a wide range of biological effects, which are of significant interest for drug development and disease prevention.

Anticancer Activity

The anticancer properties of this compound hydrolysis products, particularly 3-butenyl isothiocyanate and indole-3-carbinol, are well-documented.[16][19][21][26][28][29][30][31][32][33][34] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 1: Anticancer Activity (IC50 values) of this compound Hydrolysis Products

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 3-Butenyl isothiocyanate | Prostate (PC-3) | 0.041 µl/ml | [26] |

| 3-Butenyl isothiocyanate | Lung (A-549) | 167.49 µl/ml | [26] |

| 3-Butenyl isothiocyanate | HepG2 | 89.44 µg/mL | [32] |

| Indole-3-carbinol | Breast (MCF-7) | 55 µM | [25] |

| Indole-3-carbinol | Prostate (LNCaP) | 150 µM | [25] |

| Indole-3-carbinol | Prostate (DU145) | 160 µM | [25] |

| Indole-3-carbinol | Prostate (PC3) | 285 µM | [25] |

| Indole-3-carbinol | Melanoma | 284 µM (as a NEDD4-1 inhibitor) | [28] |

Antioxidant Activity

The hydrolysis products of this compound contribute to cellular antioxidant defenses.[5][7][8][9][35] They can directly scavenge free radicals and, more importantly, induce the expression of phase II detoxification and antioxidant enzymes through the activation of the Keap1-Nrf2 signaling pathway.[2][7][9][18][36][37][38]

Table 2: Antioxidant Activity of Glucosinolate Hydrolysis Products

| Compound/Extract | Assay | Results | Reference |

| High-Glucosinolate Brassica rapa DHL Extracts | DPPH radical scavenging | Dose-dependent activity, comparable to ascorbic acid at 1000 µg/mL | [5] |

| High-Glucosinolate Brassica rapa DHL Extracts | ABTS radical scavenging | Dose-dependent activity | [5] |

Anti-inflammatory Activity

This compound hydrolysis products have demonstrated potent anti-inflammatory effects.[10][13][35][39][40][41] They can modulate key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[11][14][27][29][30][41]

Signaling Pathways Modulated by this compound Hydrolysis Products

The bioactivities of these compounds are mediated through their interaction with and modulation of critical cellular signaling pathways.

Keap1-Nrf2 Pathway (Antioxidant Response)

Isothiocyanates are potent activators of the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.[2][7][9][18][36][37][38] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Isothiocyanates, being electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes.

References

- 1. cybermedlife.eu [cybermedlife.eu]

- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans [mdpi.com]

- 19. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jpp.krakow.pl [jpp.krakow.pl]

- 21. Effects of 3-butenyl isothiocyanate on phenotypically different prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

- 23. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Indole-3-carbinol-induced modulation of NF-kappaB signalling is breast cancer cell-specific and does not correlate with cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. cetjournal.it [cetjournal.it]

- 37. researchgate.net [researchgate.net]

- 38. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. mjas.analis.com.my [mjas.analis.com.my]

- 41. mdpi.com [mdpi.com]

The Pivotal Role of Glucobrassicanapin in Mediating Plant-Herbivore Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the order Brassicales, which includes economically important crops like broccoli, cabbage, and rapeseed. These compounds and their hydrolysis products play a crucial role in plant defense against herbivores and pathogens. This technical guide provides an in-depth exploration of glucobrassicanapin, an aliphatic glucosinolate, and its multifaceted role in the intricate interactions between plants and herbivores. We will delve into its biosynthesis, the chemical arsenal it unleashes upon tissue damage, its differential effects on various herbivores, and the signaling pathways that regulate its production. This guide also presents detailed experimental protocols for the analysis of this compound and visualizes key pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

This compound: A Key Player in Plant Chemical Defense

This compound is an aliphatic glucosinolate derived from the amino acid methionine.[1] In intact plant tissue, this compound is physically segregated from the enzyme myrosinase.[2] However, when a herbivore chews on the plant, the cellular compartments are disrupted, bringing this compound into contact with myrosinase. This initiates a rapid hydrolysis reaction, famously known as the "mustard oil bomb," which releases a variety of biologically active and often toxic compounds.[3][4]

The primary hydrolysis product of this compound is an unstable aglycone, which can then rearrange to form isothiocyanates, nitriles, and other minor products.[3][5] The specific breakdown products formed depend on factors such as pH, the presence of specifier proteins, and the structure of the glucosinolate side chain.[1][6] These degradation products are the primary mediators of the defensive properties attributed to this compound, acting as feeding deterrents, toxins, or oviposition inhibitors for many herbivores.[4]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different Brassica species, tissues, and developmental stages, and can be influenced by environmental factors and herbivore attack. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels.

Table 1: this compound Concentration in Different Tissues of Various Brassica Species

| Brassica Species | Tissue | This compound Concentration (μmol/g dry weight) | Reference |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaf | 545.60 to 10,344.70 | [7] |

| Brassica napus ssp. pabularia (Leaf Rape) | Leaf | Variable, used for screening | [6] |

| Brassica oleracea var. acephala (Kale) | Shoot | 0.29 (de) | [8] |

| Brassica juncea (Leaf Mustard) | Shoot | 7.65 (b) | [8] |

| Brassica oleracea var. italica (Broccoli) | Seed | 3.74 (e) | [8] |

| Kimchi | - | 0.00 to 11.87 | [9] |

Table 2: Induction of this compound in Response to Herbivory

| Plant Species | Herbivore | Tissue | Fold Change in this compound | Reference |

| Brassica oleracea | Mamestra brassicae | Leaf | Increased total aliphatic glucosinolates | [2] |

| Arabidopsis thaliana | Spodoptera littoralis | Leaf | Induction of aliphatic glucosinolates | [10] |

Effects on Herbivores: A Double-Edged Sword

The "mustard oil bomb" triggered by this compound hydrolysis has differential effects on generalist and specialist herbivores.

-

Generalist Herbivores: These insects, which feed on a wide variety of plants, are often deterred or negatively affected by the toxic breakdown products of this compound.[11] Studies have shown that higher concentrations of aliphatic glucosinolates, including this compound, are correlated with reduced growth and survival of generalist larvae such as Spodoptera exigua.[11]

-

Specialist Herbivores: In contrast, specialist herbivores that have co-evolved with glucosinolate-containing plants have developed mechanisms to circumvent this defense system.[11] Some specialists, like the diamondback moth (Plutella xylostella), possess a nitrile-specifier protein (NSP) that redirects the hydrolysis of glucosinolates towards the formation of less toxic nitriles.[8] For these adapted insects, glucosinolates can even act as feeding stimulants and oviposition cues.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by a network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). Herbivore feeding typically triggers the JA pathway, leading to the upregulation of genes involved in glucosinolate biosynthesis.

Jasmonate Signaling Pathway

The jasmonate signaling pathway plays a central role in inducing defense responses against chewing herbivores. Mechanical damage and insect oral secretions lead to the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate.[12] JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[13] The degradation of JAZ proteins releases transcription factors, such as MYC2, MYC3, and MYC4, which then activate the expression of glucosinolate biosynthesis genes.[14]

Glucosinolate-Myrosinase System Activation

The "mustard oil bomb" is a classic example of a two-component defense system. The spatial separation of glucosinolates and myrosinase is crucial for its function. Upon tissue damage, this separation is breached, leading to the rapid hydrolysis of this compound.

Experimental Protocols

Accurate quantification of this compound is essential for studying its role in plant-herbivore interactions. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Protocol 1: Extraction and HPLC-UV Analysis of Desulfoglucosinolates

This protocol is adapted from established methods for glucosinolate analysis.[15][16]

1. Extraction: a. Freeze-dry plant material and grind to a fine powder. b. Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1 mL of 70% methanol (pre-heated to 70°C) to the tube to inactivate myrosinase activity. d. Vortex vigorously for 1 minute. e. Incubate in a 70°C water bath for 10 minutes, with occasional vortexing. f. Centrifuge at 13,000 x g for 10 minutes. g. Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

2. Desulfation: a. Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin. b. Load the crude glucosinolate extract onto the column. c. Wash the column with ultrapure water to remove impurities. d. Add a solution of purified sulfatase to the column and incubate overnight at room temperature to cleave the sulfate group. e. Elute the desulfoglucosinolates from the column with ultrapure water.

3. HPLC-UV Analysis: a. Analyze the desulfoglucosinolate sample using a reverse-phase C18 column. b. Use a water:acetonitrile gradient as the mobile phase. c. Detect the desulfoglucosinolates at a wavelength of 229 nm. d. Quantify this compound by comparing the peak area to that of a known standard (e.g., sinigrin) and applying a response factor.

Protocol 2: LC-MS/MS Quantification of Intact Glucosinolates

This method allows for the direct quantification of intact glucosinolates without the need for desulfation.[9][17]

1. Extraction: a. Follow the same extraction procedure as described in Protocol 1 (steps 1a-1g) to obtain the crude glucosinolate extract.

2. LC-MS/MS Analysis: a. Dilute the crude extract in the initial mobile phase. b. Inject the sample into an LC-MS/MS system equipped with a C18 or other suitable reverse-phase column. c. Use a gradient of water and acetonitrile, both containing a small amount of formic acid or acetic acid, as the mobile phase. d. Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode. e. Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion is m/z 422.1 and a common product ion is m/z 97.1 (HSO4-). f. Quantify by comparing the peak area to a calibration curve generated from a pure this compound standard.

Conclusion and Future Directions

This compound stands out as a critical component of the chemical defense repertoire of Brassica plants. Its role in mediating interactions with herbivores is complex, acting as a potent deterrent for generalists while being tolerated or even utilized by specialists. A thorough understanding of its biosynthesis, regulation, and mode of action is paramount for developing novel strategies for crop protection and for exploring its potential in pharmaceutical applications.

Future research should focus on elucidating the complete regulatory networks governing this compound biosynthesis, including the interplay between different signaling pathways and the influence of abiotic stressors. Furthermore, investigating the molecular mechanisms of detoxification and sequestration in specialist herbivores will provide deeper insights into the co-evolutionary arms race between plants and insects. For drug development professionals, the bioactive breakdown products of this compound and other glucosinolates warrant further investigation for their potential therapeutic properties. The detailed methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this fascinating plant secondary metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbivore feeding preference corroborates optimal defense theory for specialized metabolites within plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of glucosinolates on a generalist and specialist leaf-chewing herbivore and an associated parasitoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Arabidopsis basic helix-loop-helix transcription factors MYC2, MYC3, and MYC4 regulate glucosinolate biosynthesis, insect performance, and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Glucobrassicanapin Metabolism in Different Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of glucobrassicanapin, an aliphatic glucosinolate, across various plant tissues. It delves into the biosynthesis, degradation, and transport of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate glucosinolate metabolism.

Introduction to this compound

This compound (4-pentenyl glucosinolate) is a secondary metabolite predominantly found in plants of the Brassicaceae family, including economically important crops like Brassica napus (rapeseed) and the model organism Arabidopsis thaliana.[1] Like other glucosinolates, this compound is part of the plant's defense system against herbivores and pathogens.[2] Upon tissue damage, it is hydrolyzed by the enzyme myrosinase, leading to the formation of bioactive compounds, primarily isothiocyanates.[1][2] The specific breakdown products have various biological activities, making them of interest for agriculture and medicine.

Quantitative Distribution of this compound in Plant Tissues

The concentration of this compound varies significantly between different plant species and among various tissues within the same plant, reflecting the plant's strategy for allocating defensive compounds. Below are tables summarizing the quantitative distribution of this compound in selected Brassica species and Arabidopsis thaliana.

Table 1: this compound Concentration in Brassica napus Tissues

| Plant Tissue | Crop Type | This compound Concentration (μmol/g DW) | Reference |

| Leaves | Leafy Crops | 11.08 | [3] |

| Leaves | Oilseed Crops | Main Glucosinolate | [4] |

| Seeds | Oilseed Crops | Present | [3] |

| Seeds | Forage Crops | Present | [3] |

Table 2: this compound Concentration in Brassica juncea Tissues at Different Developmental Stages

| Plant Tissue | Developmental Stage | This compound Concentration (μmol/g DW) | Reference |

| Alabastrums | Flowering Stage | Detected | [5] |

| Seeds | Mature | Detected | [5] |

| Other Tissues | Various | Not Detected | [5] |

Table 3: Glucosinolate Profile, Including this compound, in Arabidopsis thaliana Tissues (Ecotype Columbia)

| Plant Tissue | This compound Presence | Notes | Reference |

| Leaves | Present, but not a major glucosinolate | Levels change with development and in response to stress.[6][7] | [1] |

| Roots | Not typically detected | The glucosinolate profile in roots differs significantly from that in leaves.[6] | [1] |

| Seeds | Present | Glucosinolates are transported to the seeds during development. | [1] |

| Stems | Present | [1] | |

| Siliques (green) | Present | Site of de novo synthesis of many seed glucosinolates. | [1] |

This compound Metabolism

Biosynthesis

The biosynthesis of this compound, an aliphatic glucosinolate, originates from the amino acid methionine. The pathway involves three main stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications.[1]

-

Chain Elongation: The side chain of methionine is elongated by a series of enzymatic reactions involving methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IMD).

-

Core Structure Formation: The elongated amino acid is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family. Subsequent steps, catalyzed by enzymes such as CYP83s, glutathione S-transferases (GSTs), C-S lyase, S-glucosyltransferase, and sulfotransferase, lead to the formation of the basic glucosinolate structure.

-

Secondary Modification: The side chain of the core glucosinolate can undergo further modifications, such as hydroxylation or oxidation, to produce the diverse array of glucosinolates found in plants. For this compound, the side chain is a 4-pentenyl group.

Biosynthesis of this compound.

Degradation (Hydrolysis)

Upon tissue damage, this compound is brought into contact with myrosinases (β-thioglucoside glucohydrolases), which are stored separately in intact tissues.[1] Myrosinase hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form various breakdown products, primarily isothiocyanates.

However, the nature of the final breakdown products can be influenced by specifier proteins, such as epithiospecifier proteins (ESPs), nitrile-specifier proteins (NSPs), and thiocyanate-forming proteins (TFPs).[8] These proteins can divert the rearrangement of the aglycone to produce nitriles, epithionitriles, or thiocyanates instead of isothiocyanates.

This compound Hydrolysis Pathway.

Transport of this compound

Glucosinolates are synthesized in various tissues and can be transported over long distances to be stored in other organs, such as seeds. This transport is crucial for the plant's defense strategy. The long-distance transport of glucosinolates is a complex process involving both xylem and phloem and is mediated by specific transporter proteins.

Key transporters involved in this process are the GLUCOSINOLATE TRANSPORTER (GTR) proteins (GTR1 and GTR2), which act as importers, and the USUALLY MULTIPLE AMINO ACIDS MOVE IN AND OUT TRANSPORTER (UMAMIT) proteins, which function as exporters.[3][9]

The proposed model for long-distance transport involves the following steps:

-

Export from Biosynthetic Cells: Glucosinolates are exported from the cytoplasm of biosynthetic cells into the apoplast by UMAMIT transporters.[3][8]

-

Phloem Loading: GTR transporters, located in the plasma membrane of phloem companion cells, import glucosinolates from the apoplast into the phloem for long-distance transport.[9]

-

Unloading at Sink Tissues: In sink tissues like seeds, glucosinolates are unloaded from the phloem. This likely involves export from the phloem into the apoplast by UMAMITs, followed by import into the storage cells by GTRs.[8]

Long-distance Transport of Glucosinolates.

Experimental Protocols

Extraction of Glucosinolates from Plant Tissues

This protocol is adapted from established methods for glucosinolate extraction.[9][10][11]

Materials:

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol, preheated to 75°C

-

Internal standard (e.g., sinigrin or glucotropaeolin)

-

2 mL microcentrifuge tubes

-

Water bath or heating block at 75°C

-

Centrifuge

Procedure:

-

Weigh 50-100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

-

Add a known amount of internal standard.

-

Add 1 mL of preheated 70% methanol.

-

Incubate the tube at 75°C for 10 minutes, vortexing every 2 minutes.

-

Centrifuge the sample at 4,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

-

For purification and desulfation prior to HPLC analysis, the extract is typically applied to a DEAE-Sephadex A-25 column.

Glucosinolate Extraction Workflow.

Quantification by HPLC-UV

This protocol provides a general method for the analysis of desulfoglucosinolates.[9][12]

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the desulfoglucosinolates.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Quantification: Based on the peak area relative to the internal standard and a calibration curve of a known glucosinolate standard (e.g., sinigrin).

Myrosinase Activity Assay

This assay measures the hydrolysis of a glucosinolate substrate by myrosinase.[8][13]

Materials:

-

Plant protein extract

-

Sinigrin (or other glucosinolate substrate) solution

-

Phosphate buffer (pH 6.5)

-

Reagents for glucose quantification (e.g., glucose oxidase/peroxidase assay) or HPLC to measure substrate depletion.

Procedure:

-

Prepare a reaction mixture containing the plant protein extract and phosphate buffer.

-

Initiate the reaction by adding the sinigrin solution.

-

Incubate at a controlled temperature (e.g., 37°C).

-

At specific time points, take aliquots and stop the reaction (e.g., by boiling).

-

Measure the amount of glucose produced or the amount of sinigrin remaining using a suitable method.

-

Calculate the enzyme activity, typically expressed as µmol of substrate hydrolyzed per minute per mg of protein.

Specifier Protein Activity Assay

This assay determines the ability of a protein extract to influence the outcome of myrosinase-catalyzed glucosinolate hydrolysis.[14]

Materials:

-

Plant protein extract (containing specifier proteins)

-

Purified myrosinase

-

Glucosinolate substrate (e.g., this compound)

-

Buffer (e.g., MES buffer, pH 6.0)

-

Ferrous sulfate (FeSO₄) solution (for ESP and TFP activity)

-

GC-MS for analysis of volatile breakdown products

Procedure:

-

Prepare a reaction mixture containing the glucosinolate substrate, purified myrosinase, and buffer.

-

Add the plant protein extract to the reaction mixture. For ESP and TFP assays, also add FeSO₄.

-

Incubate the reaction at room temperature.

-

Extract the volatile breakdown products with an organic solvent (e.g., dichloromethane).

-

Analyze the organic phase by GC-MS to identify and quantify the isothiocyanates, nitriles, epithionitriles, and thiocyanates produced.

-

The activity of the specifier protein is determined by the ratio of alternative breakdown products to isothiocyanates.

Conclusion

The metabolism of this compound is a tightly regulated process involving complex biosynthetic and transport pathways, as well as a sophisticated degradation system that allows the plant to respond effectively to environmental challenges. Understanding these mechanisms at a molecular and biochemical level is crucial for efforts to manipulate glucosinolate profiles in crops for improved nutritional value or enhanced pest resistance. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating world of glucosinolate metabolism.

References

- 1. Composition and content of glucosinolates in developing Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First experimental evidence suggests use of glucobrassicin as source of auxin in drought-stressed Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonuniform distribution of glucosinolates in Arabidopsis thaliana leaves has important consequences for plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Export of defensive glucosinolates is key for their accumulation in seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the glucosinolate transporter complement – University of Copenhagen [dynamo.ku.dk]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Identification of key amino acid residues in AtUMAMIT29 for transport of glucosinolates [frontiersin.org]

- 14. GTR1 is a jasmonic acid and jasmonoyl-l-isoleucine transporter in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Transcriptional Regulation of Glucobrassicanapin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species, is a precursor to bioactive isothiocyanates with significant anticarcinogenic properties. The biosynthesis of this compound is under intricate transcriptional control, governed by a core network of transcription factors that are modulated by hormonal and environmental signals. This guide provides an in-depth examination of the regulatory mechanisms controlling the genes responsible for this compound production. We will dissect the key transcription factor families, primarily the R2R3-MYB and bHLH proteins, and explore the signaling pathways, such as jasmonate and sulfur-responsive pathways, that fine-tune their activity. Furthermore, this document consolidates quantitative data on metabolite accumulation, details key experimental protocols for research, and uses visualizations to clarify complex regulatory networks and workflows.

The this compound Biosynthetic Pathway

Glucosinolates (GSLs) are sulfur-rich secondary metabolites derived from amino acids. They are categorized as aliphatic, indolic, or aromatic based on their precursor amino acid[1]. This compound is an aliphatic GSL derived from methionine. Its biosynthesis involves two main phases:

-

Amino Acid Chain Elongation: The side chain of methionine is elongated by a series of reactions involving methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMD). This cycle adds methylene groups to the amino acid backbone[2].

-

Core Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core structure. This involves a series of enzymatic steps catalyzed by cytochromes P450 (specifically CYP79F1 and CYP83A1), a C-S lyase (SUR1), a glucosyltransferase (UGT74B1), and a sulfotransferase (SOT)[1][3].

The pathway from methionine to this compound is depicted below.

Core Transcriptional Regulators

The expression of the enzymatic genes in the this compound pathway is tightly controlled by a multi-layered network of transcription factors (TFs).

R2R3-MYB Transcription Factors

A small group of R2R3-MYB TFs acts as the master regulators of aliphatic GSL biosynthesis.[4]

-